Cas no 238089-02-6 (E-Ospemifene)

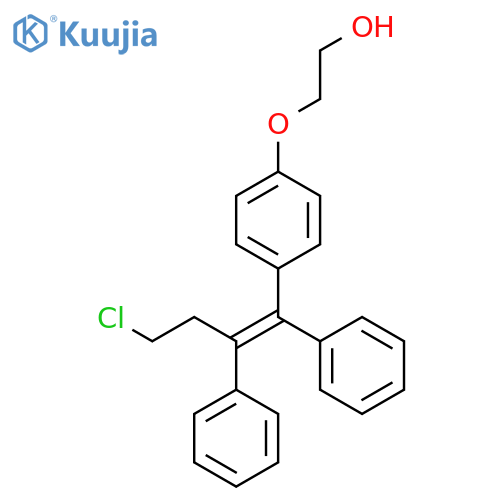

E-Ospemifene structure

商品名:E-Ospemifene

CAS番号:238089-02-6

MF:C24H23ClO2

メガワット:378.891226053238

MDL:MFCD00871890

CID:4558201

PubChem ID:9842777

E-Ospemifene 化学的及び物理的性質

名前と識別子

-

- 2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol

- Ospemifene E-Isomer

- E-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]-ethanol

- Ethanol, 2-[4-[(1E)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-

- E-Ospemifene

-

- MDL: MFCD00871890

- インチ: 1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23+

- InChIKey: LUMKNAVTFCDUIE-WCWDXBQESA-N

- ほほえんだ: C(O)COC1=CC=C(/C(/C2=CC=CC=C2)=C(/C2=CC=CC=C2)\CCCl)C=C1

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 544.6±50.0 °C at 760 mmHg

- フラッシュポイント: 283.2±30.1 °C

- じょうきあつ: 0.0±1.5 mmHg at 25°C

E-Ospemifene セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

E-Ospemifene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O703005-50mg |

E-Ospemifene |

238089-02-6 | 50mg |

$ 2082.00 | 2023-09-06 | ||

| TRC | O703005-2.5mg |

E-Ospemifene |

238089-02-6 | 2.5mg |

$ 138.00 | 2023-09-06 | ||

| Enamine | EN300-19768360-0.05g |

238089-02-6 | 0.05g |

$2755.0 | 2023-09-16 | |||

| AN HUI ZE SHENG Technology Co., Ltd. | O703005-50mg |

(e)-2-(4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)ethan-1-ol |

238089-02-6 | 50mg |

¥2100.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | O703005-500mg |

(e)-2-(4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)ethan-1-ol |

238089-02-6 | 500mg |

¥16800.00 | 2023-09-15 | ||

| TRC | O703005-10mg |

E-Ospemifene |

238089-02-6 | 10mg |

$ 460.00 | 2023-09-06 |

E-Ospemifene 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

238089-02-6 (E-Ospemifene) 関連製品

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量